PFM01 is classified as a small molecule inhibitor with the chemical formula and a molecular weight of 293.40 g/mol. Its CAS number is 1558598-41-6, and it is derived from N-alkylated Mirin, a known inhibitor of MRE11 that selectively targets endonuclease activity without affecting exonuclease functions. The compound is commercially available from various suppliers, including Tocris Bioscience and Sigma-Aldrich .
The synthesis of PFM01 involves several key steps, typically starting from Mirin, which is then modified to enhance its specificity and potency against MRE11. The synthesis process includes:
PFM01's molecular structure features a core structure derived from Mirin, characterized by:
The structural analysis indicates that PFM01 maintains a configuration conducive to effective binding at the active site of the MRE11 enzyme, thereby inhibiting its endonuclease activity.
PFM01 primarily participates in biochemical reactions involving DNA repair mechanisms:
The mechanism of action for PFM01 revolves around its role as an MRE11 endonuclease inhibitor:
Studies have shown that treatment with PFM01 can significantly reduce the efficiency of homologous recombination while enhancing NHEJ outcomes in cellular models.
PFM01 exhibits several notable physical and chemical properties:
These properties contribute to its utility in biochemical research settings.
PFM01 has several scientific applications:
PFM01 (N-alkylated mirin derivative) is a rationally designed inhibitor targeting the MRE11 endonuclease activity within the MRN (MRE11-RAD50-NBS1) complex. Its mechanism involves allosteric modulation rather than direct catalytic site blockage. Structural studies reveal that PFM01 binds to a pocket adjacent to the MRE11 nuclease domain, specifically interacting with the His61 loop (equivalent to His52 in P. furiosus Mre11 and His63 in humans) [2] [3]. This binding induces a conformational shift in the adjacent Asn93 loop (residues 93–97), displacing it into the single-stranded DNA (ssDNA)-binding groove of MRE11 [2] [6]. Consequently, the Asn93 loop sterically obstructs ssDNA substrate access to the endonuclease active site, inhibiting cleavage without affecting exonuclease function [1] [3].
The anchored plasticity approach used in PFM01's design exploits the rigidity of the His61 loop as an anchor point. N-alkyl substitutions (e.g., iso-butyl or sec-butyl chains) on PFM01’s rhodanine ring enable a ~7 Å spatial shift toward the MRE11 dimer interface. This repositioning is critical for locking the Asn93 loop into the ssDNA-binding groove, disrupting endonucleolytic processing of DNA hairpins and protein-adducted DNA ends [2] [3].
PFM01’s specificity contrasts sharply with other mirin-based inhibitors:
Table 1: Comparative Inhibitor Profiles of Mirin Derivatives
Compound | Target Activity | Key Structural Feature | Effect on MRN Conformation |
---|---|---|---|
Mirin | Exonuclease | Hydroxyl-styryl moiety | Partial His61 loop immobilization |
PFM39 | Exonuclease | Amino-styryl moiety | Similar to mirin |
PFM01 | Endonuclease | N-iso-butyl-rhodanine | Asn93 loop displacement |
PFM03 | Endonuclease | N-sec-butyl-rhodanine | Moderate Asn93 loop shift |
PFM01’s selectivity arises from its exploitation of substrate-specific MRN states. Endonuclease activity requires MRE11 to engage ssDNA or dsDNA–ssDNA junctions, which necessitates open DNA-binding grooves facilitated by RAD50 ATP hydrolysis [8] [9]. PFM01 stabilizes a conformation where RAD50’s ATP-bound "closed" state sterically clashes with ssDNA, preventing endonucleolytic cleavage [8] [9]. In contrast, exonuclease activity occurs at dsDNA ends, which are processed in a groove unaffected by PFM01-induced Asn93 loop displacement [1] [10].
Biophysical analyses (e.g., NMR, single-molecule FRET) confirm that PFM01:
The N-alkyl chain length and branching in PFM01 derivatives dictate inhibitory potency and selectivity:
Table 2: Functional Outcomes of PFM01-Mediated Endonuclease Inhibition
Cellular Process | Effect of PFM01 | Mechanistic Basis |
---|---|---|
DSB repair pathway choice | ↑ NHEJ; ↓ HR | Blocks endonuclease-mediated resection initiation [2] |
Replication fork restart | Delayed restart under stress | Prevents MRE11 endonuclease cleavage of reversed forks [7] |
cGAS-STING activation | Attenuated IFN response | Reduces cytosolic DNA from unrepaired breaks [4] [5] |
Mitotic replisome disassembly | No direct effect (vs. mirin’s exonuclease block) | Spares exonuclease-mediated fork processing [10] |
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